molecular formula C17H30N2O3 B5872696 N',N'-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine

N',N'-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine

Cat. No.: B5872696
M. Wt: 310.4 g/mol
InChI Key: NGDMZCRFPWBTGW-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C14H24N2O3 This compound is characterized by the presence of a diamine backbone substituted with diethyl, methyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with N,N-diethyl-N-methylethylenediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trimethoxyphenyl group may play a crucial role in its binding affinity and specificity, while the diamine backbone facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its utility in organic synthesis compared to its simpler analogs .

Properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-7-19(8-2)12-11-18(3)13-14-9-10-15(20-4)17(22-6)16(14)21-5/h9-10H,7-8,11-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDMZCRFPWBTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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